6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine
Overview
Description
6-Amino-5-(2-chloro-6-fluorobenzyl)-2-(2-pyridinyl)-4-pyrimidinylamine (6-ACFP) is a novel compound that has recently been investigated for its potential therapeutic effects. 6-ACFP has been studied in a variety of contexts, including as a potential drug for the treatment of various diseases, as a tool for scientific research, and as a potential target for drug discovery.
Scientific Research Applications
1. Molecular Recognition and Crystallization
- Cation Tautomerism in Pyrimidines : Pyrimidines, including aminopyrimidine derivatives, play a crucial role in biology and medicine, particularly in DNA. The molecular recognition involving hydrogen bonding is vital for the targeted drug action of pharmaceuticals containing these functionalities. The crystallization study of aminopyrimidine with 5-chloro-2-hydroxybenzoic acid yielded different tautomeric forms, demonstrating the importance of molecular structure in drug development (Rajam et al., 2017).
2. Synthesis and Herbicide Development
- Synthesis in Herbicide Production : The chemical structure of interest is key in synthesizing herbicide pyrimidinyloxybenzylamine derivatives. Starting from 2,6-difluorobenzaldehyde and undergoing various chemical transformations, novel compounds with potential herbicidal applications have been synthesized, highlighting the chemical's role in agricultural chemistry (Gong Qi-sun, 2005).
3. HIV-1 Inhibition
- HIV-1 Reverse Transcriptase Inhibition : Derivatives of 2-chloro-6-fluorobenzylamine showed significant inhibitory activity against HIV-1, especially when combined with certain structural modifications. The study demonstrated that specific substitutions in the chemical structure can enhance the inhibitory effect against HIV-1, showcasing its potential in antiviral drug development (Rotili et al., 2014).
4. Neurological Research
- CNS Depressant Activities : Compounds derived from aminopyrimidines, including the mentioned chemical structure, have been investigated for their central nervous system (CNS) depressant activities. These studies contribute to understanding how chemical modifications can influence the therapeutic potential of compounds in treating neurological disorders (Okafor et al., 1982).
5. G Protein-Coupled Receptor Modulation
- GPR39 Agonists Discovery : Kinase inhibitors with structural similarities to the mentioned compound have been identified as GPR39 agonists. This discovery shows the compound's potential role in modulating G protein-coupled receptors, which could have implications in various therapeutic areas (Sato et al., 2016).
6. Pharmaceutical Synthesis
- Synthesis of Anti-Cancer Drugs : The chemical's derivatives have been used in synthesizing anti-cancer drugs, demonstrating its role in pharmaceutical chemistry and drug development processes (Ji Ya-fei, 2010).
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5/c17-11-4-3-5-12(18)9(11)8-10-14(19)22-16(23-15(10)20)13-6-1-2-7-21-13/h1-7H,8H2,(H4,19,20,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFNZBKMYDBHNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=N2)N)CC3=C(C=CC=C3Cl)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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